molecular formula C14H16N2O2 B12984999 Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate

Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate

Cat. No.: B12984999
M. Wt: 244.29 g/mol
InChI Key: YDHQJYKYHYENTG-UHFFFAOYSA-N
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Description

Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a cyanophenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate typically involves the reaction of 4-cyanophenylamine with cyclopentanecarboxylic acid methyl ester. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-1-cyclopentanecarboxylate: A structural analog with similar chemical properties.

    Methyl 1-aminocyclopropanecarboxylate: Another analog known for its role as an ethylene agonist in plants.

Uniqueness

Methyl 1-((4-cyanophenyl)amino)cyclopentanecarboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 1-(4-cyanoanilino)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-18-13(17)14(8-2-3-9-14)16-12-6-4-11(10-15)5-7-12/h4-7,16H,2-3,8-9H2,1H3

InChI Key

YDHQJYKYHYENTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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